molecular formula C9H8F3NO3 B1410206 Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate CAS No. 1227595-19-8

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate

Cat. No.: B1410206
CAS No.: 1227595-19-8
M. Wt: 235.16 g/mol
InChI Key: OHFHQSCTDVRKRZ-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Positioning

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate represents a highly specialized member of the isonicotinic acid derivative family, characterized by its unique combination of functional groups positioned on the pyridine ring system. The compound belongs to the broader class of pyridinecarboxylic acids, specifically categorized as an isonicotinate due to the carboxylic acid derivative being positioned at the 4-position of the pyridine ring. This structural arrangement distinguishes it from other pyridinecarboxylic acid isomers, including picolinic acid derivatives with carboxyl groups at the 2-position and nicotinic acid derivatives with carboxyl groups at the 3-position.

The molecular structure of this compound incorporates three distinct functional group modifications that significantly influence its chemical properties. The methyl ester functionality at the 4-position provides the basic isonicotinate framework, while the methoxy group at the 3-position and the trifluoromethyl group at the 2-position create a complex substitution pattern that affects both electronic distribution and steric interactions within the molecule. This particular arrangement places the compound within a specialized subset of multiply-substituted pyridine derivatives that have gained significant attention in contemporary synthetic chemistry.

The trifluoromethyl group positioning at the 2-position relative to the pyridine nitrogen creates specific electronic effects that influence the overall reactivity profile of the compound. Related compounds in this structural family include methyl 2-(trifluoromethyl)isonicotinate, which has been documented with a molecular weight of 205.134 grams per mole and demonstrates similar electronic characteristics. The systematic variation in substitution patterns among trifluoromethylated isonicotinate derivatives has led to the development of an extensive library of compounds with diverse properties and applications.

The structural classification of this compound places it within the organofluorine compound category, specifically among heterocyclic fluorinated molecules. The presence of three fluorine atoms within the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. The methoxy substituent provides additional electronic modulation through its electron-donating properties, creating a balanced electronic environment that influences both chemical reactivity and physical properties of the molecule.

Historical Development of Trifluoromethylated Pyridine Derivatives

The development of trifluoromethylated pyridine derivatives has evolved significantly over several decades, with the advancement of synthetic methodologies enabling the preparation of increasingly complex substituted systems. The historical foundation for these compounds can be traced to the early work on pyridinecarboxylic acids, where isonicotinic acid was first identified as a derivative of pyridine with significant potential for chemical modification. The commercial production of isonicotinic acid through ammoxidation of 4-picoline followed by hydrolysis established the fundamental synthetic pathway that would later be adapted for more complex derivatives.

The introduction of trifluoromethyl groups into pyridine systems represented a significant advancement in synthetic organic chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved physicochemical properties. Early developments in this field focused on simpler trifluoromethylated pyridine derivatives, such as 2-(trifluoromethyl)pyridine-4-carboxylic acid, which demonstrated the feasibility of incorporating fluorinated substituents into the pyridine framework. These initial compounds served as important precedents for the development of more sophisticated derivatives with multiple functional group modifications.

The progression toward multiply-substituted trifluoromethylated isonicotinates involved significant advances in selective synthetic methodologies that could accommodate the electronic demands of both electron-withdrawing trifluoromethyl groups and electron-donating methoxy substituents. The development of methyl 2-methoxy-5-(trifluoromethyl)isonicotinate, with a molecular weight of 235.16 grams per mole, exemplified the successful integration of these contrasting electronic influences within a single molecular framework. This compound demonstrated that careful positional control of substituents could yield stable, isolable products with predictable properties.

Contemporary developments in trifluoromethylated pyridine chemistry have expanded to include increasingly complex substitution patterns, with compounds such as methyl 3-(trifluoromethyl)isonicotinate representing intermediate complexity in this progression. The systematic exploration of various substitution patterns has revealed important structure-activity relationships that guide the design of new derivatives with specific target properties. These advances have been facilitated by improved synthetic methodologies and analytical techniques that enable precise characterization of complex fluorinated heterocycles.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual properties to encompass its role as a representative example of advanced fluorinated heterocyclic design. Organofluorine chemistry has emerged as one of the most rapidly expanding areas of synthetic chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. The trifluoromethyl group, in particular, has become recognized as a privileged structural motif that significantly enhances molecular stability, lipophilicity, and bioavailability in complex organic systems.

The incorporation of trifluoromethyl functionality into heterocyclic frameworks represents a sophisticated approach to molecular design that addresses multiple optimization criteria simultaneously. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic distribution within the pyridine ring system, affecting both ground-state properties and reactivity patterns. This electronic modulation creates opportunities for fine-tuning molecular properties through strategic positioning of additional substituents, as demonstrated by the methoxy group placement in this compound.

The development of efficient synthetic routes to trifluoromethylated pyridine derivatives has contributed significantly to the broader advancement of organofluorine chemistry methodology. The successful preparation of compounds such as 3-(trifluoromethyl)pyridine-4-carboxylic acid, with its molecular weight of 191.11 grams per mole, has demonstrated the feasibility of introducing trifluoromethyl groups into various positions on the pyridine ring while maintaining synthetic accessibility. These methodological advances have enabled the systematic exploration of structure-property relationships within this compound class.

The broader implications of trifluoromethylated isonicotinate development extend to fundamental understanding of fluorine effects in heterocyclic systems. The systematic study of compounds with varying substitution patterns, including methyl 2-methoxy-3-(trifluoromethyl)isonicotinic acid derivatives documented in comprehensive chemical databases, has provided valuable insights into the interplay between electronic effects and molecular properties. These fundamental studies have established important design principles that guide the development of new fluorinated heterocycles with targeted characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-(trifluoromethyl)isonicotinate C₈H₆F₃NO₂ 205.134 Trifluoromethyl at 2-position
Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate C₉H₈F₃NO₃ 235.16 Methoxy and trifluoromethyl substitution
3-(Trifluoromethyl)pyridine-4-carboxylic acid C₇H₄F₃NO₂ 191.11 Free carboxylic acid functionality
Methyl 3-(trifluoromethyl)isonicotinate C₈H₆F₃NO₂ 205.13 Trifluoromethyl at 3-position

Properties

IUPAC Name

methyl 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-6-5(8(14)16-2)3-4-13-7(6)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFHQSCTDVRKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The primary approach involves the synthesis of a key intermediate—3-fluoro-2-trifluoromethyl isonicotinic acid—via a three-step process:

  • Trifluoromethylation of 2-chloro-3-nitropyridine,
  • Fluorination of the nitro derivative to obtain the fluoropyridine,
  • Hydrogenation and carboxylation to produce the final acid.

Reaction Pathway

Step Description Reagents & Conditions Yield/Notes
1 Trifluoromethylation of 2-chloro-3-nitropyridine Cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane in DMF High yield (~70-80%)
2 Fluorination of nitro derivative Reflux with tetrabutylammonium fluoride in acetonitrile, DMSO, or DMF Conversion to 2-trifluoromethyl-3-fluoropyridine
3 Hydrogenation and carboxylation Lithium reagent (butyl lithium, LDA), dry CO₂ gas Final acid obtained with high purity (~70-80%)

Key Research Findings

  • The trifluoromethylation reaction proceeds efficiently using trifluoromethyl trimethylsilane (TMSCF₃) catalyzed by copper complexes, achieving yields around 70-80%.
  • Fluorination of the nitro compound is performed via nucleophilic aromatic substitution, with tetrabutylammonium fluoride facilitating the conversion to fluoropyridine.
  • Hydrogenation under lithium reagent and CO₂ introduces the carboxyl group, yielding the target acid.

Conversion of the Acid to Methyl Ester

Esterification Process

The acid intermediate is esterified through standard methylation procedures:

  • Reagents: Thionyl chloride or diazomethane for methylation.
  • Conditions: Reflux in methanol or methylating agents under inert atmosphere.
  • Outcome: Methyl ester with yields exceeding 85%.

Research Data

Method Reagents Yield Notes
Diazomethane methylation Diazomethane in diethyl ether 85-90% Safer alternative to thionyl chloride
Acid chloride route Thionyl chloride followed by methanol 80-85% More aggressive, requires careful handling

Alternative Synthetic Routes

Direct Trifluoromethylation of Pyridine Derivatives

Recent advances include catalytic deoxytrifluoromethylation of alcohols or heterocycles, employing reagents like phenyl bromodifluoroacetate or difluoromethyl silver complexes. These methods offer potential for direct functionalization but currently exhibit lower yields (~50-60%) and require further optimization for industrial scale.

One-Pot Multi-Component Reactions

Some studies have explored multi-component reactions involving pyridine derivatives, trifluoromethylating agents, and catalysts such as copper or iron complexes, aiming for streamlined synthesis. These routes are still under development but show promise in reducing steps and improving overall efficiency.

Data Summary Table

Step Reagents Conditions Typical Yield Key Observations
1 2-chloro-3-nitropyridine, CuI, 1,10-phenanthroline, TMSCF₃ DMF, 70°C, 12-24h 70-80% Efficient trifluoromethylation
2 TBAF, acetonitrile/DMSO Reflux, 4-8h >90% conversion High regioselectivity
3 Lithium reagents, dry CO₂ -70°C to room temp 70-80% Final acid with high purity

Chemical Reactions Analysis

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate
  • Molecular Formula : C10H10F3NO3
  • Molecular Weight : Approximately 235.16 g/mol
  • Key Functional Groups : Methoxy group and trifluoromethyl group, which enhance its lipophilicity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it exhibits zones of inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

PathogenZone of Inhibition (mm)
E. coli15
S. aureus18
C. albicans20

Anticancer Properties

Research indicates that this compound may possess anticancer properties, inhibiting the proliferation of cancer cells. In vitro studies have reported varying IC50 values across different cancer cell lines, suggesting selective cytotoxicity.

Cell LineIC50 (µM)
Mouse TLX5 Lymphoma Cells1.5
Human Fibroblast Cells>100
Human Breast Cancer Cells5.0

Antiprotozoal Activity

The compound has also shown promise in antiprotozoal applications, which could be beneficial in treating protozoan infections such as those caused by Plasmodium species.

Antimicrobial Activity Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing substantial activity particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, the compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth with varying IC50 values based on the specific cell type.

Mechanistic Insights

Further research has explored the interaction of this compound with enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders and other therapeutic areas.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between methyl 3-methoxy-2-(trifluoromethyl)isonicotinate and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Use/Application
This compound C₉H₈F₃NO₃ 235.16 3-OCH₃, 2-CF₃ Not provided Insecticide (inferred)
Methyl 2-(trifluoromethyl)isonicotinate C₈H₆F₃NO₂ 205.13 2-CF₃ 588702-68-5 Not specified
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate C₁₀H₁₀F₃NO₃ 249.19 3-OCH₃, 2-CF₃, ethyl ester 1214329-33-5 Not specified
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate C₈H₅F₄NO₂ 223.13 3-F, 2-CF₃ 1227594-82-2 Not specified
Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate C₁₃H₁₄ClF₃N₃O₂ 344.72 3-Cl, 2-piperazino, 5-CF₃ 1147979-45-0 Not specified

Key Findings

Ester Group Variation: The ethyl ester analog (C₁₀H₁₀F₃NO₃) exhibits increased molecular weight and lipophilicity compared to the methyl ester derivative. Methyl 2-(trifluoromethyl)isonicotinate lacks the 3-methoxy group, reducing steric hindrance and electron-donating effects, which may alter reactivity or target binding .

Substituent Effects: Methoxy vs. In contrast, the 3-fluoro substituent (C₈H₅F₄NO₂) introduces strong electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity . Piperazino Group: The piperazino-substituted analog (C₁₃H₁₄ClF₃N₃O₂) introduces a basic nitrogen, likely improving water solubility and pharmacokinetic properties. The chlorine atom at position 3 may serve as a leaving group in prodrug activation .

Synthetic Yields and Reactivity :

  • Compounds with sulfonamido and pyrazol-1-yl substituents (e.g., 3ao in ) achieved higher yields (71%) compared to simpler analogs, suggesting bulky groups stabilize intermediates during synthesis .
  • The trifluoromethyl group universally enhances metabolic resistance across analogs, a critical feature for agrochemical durability .

Biological Activity

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to an isonicotinic acid derivative. The presence of these functional groups enhances its lipophilicity and biological activity, making it a subject of interest in various research fields.

Property Details
Molecular Formula C10H10F3N O3
Molecular Weight Approximately 235.16 g/mol
Functional Groups Methoxy (-OCH3), Trifluoromethyl (-CF3)

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : The compound has been observed to exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Anticancer Potential : Preliminary studies have indicated that similar trifluoromethylated compounds can enhance anticancer activity, suggesting that this compound may also possess such potential .

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to act as a potent inhibitor or activator of certain biological pathways. This enhanced binding capability is attributed to increased lipophilicity and the ability to penetrate biological membranes effectively.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds, which also contain trifluoromethyl groups. Below is a comparison highlighting their notable activities:

Compound Name Structural Characteristics Notable Activities
Methyl 2-methoxy-3-(trifluoromethyl)isonicotinateMethoxy at position 2Antimicrobial and anti-inflammatory properties
Methyl 6-methoxy-2-(trifluoromethyl)nicotinateMethoxy at position 6Antineoplastic activity
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinateEthyl instead of methyl groupPotential use in drug development

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Studies : In vitro studies revealed that the compound inhibited pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
  • Preliminary Anticancer Research : Similar compounds with trifluoromethyl moieties have shown enhanced anticancer activities in various cancer cell lines (e.g., MCF-7), indicating that this compound may also exhibit similar properties pending further investigation .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles of the compound in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. What are the key synthetic routes for Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate, and what critical reaction conditions are required?

The synthesis often involves fluorination, sulfonylation, and acylation reactions. For example, in a visible-light-mediated silyl radical process, N-fluoroarylsulfonamides react with pyridinium salts under optimized conditions (e.g., THF solvent, triethylamine as a base, and room temperature for 3 days). Column chromatography is essential for purification, yielding products with ~58–71% efficiency depending on substituents . Precise stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene and carbazolyldiamine) and monitoring via thin-layer chromatography (TLC) are critical for reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and coupling constants (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • LC-MS : Validates molecular weight and purity, particularly for detecting byproducts in multi-step syntheses .
  • IR spectroscopy : Confirms functional groups like carbonyl (C=O) and methoxy (C-O) stretches .
  • X-ray crystallography (if crystalline): Provides definitive bond angles and spatial arrangement .

Q. What are the common challenges in purifying this compound?

The compound’s polarity and trifluoromethyl group complicate separation. Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective. For non-crystalline derivatives, preparative HPLC may be necessary. Residual triethylammonium salts from reactions must be removed via filtration before solvent evaporation to avoid contamination .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing nucleophilicity at the 4-position. This necessitates stronger coupling catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures. Radical-mediated pathways, such as silyl radical intermediates under visible light, can bypass electronic deactivation, enabling C(sp3^3)–H functionalization .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 58% vs. 71% in similar reactions) often arise from:

  • Substituent effects : Bulkier groups slow reaction kinetics.
  • Catalyst loading : Pd-based catalysts require strict anhydrous conditions.
  • Workup protocols : Incomplete salt removal or solvent traces can skew purity assessments. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What strategies enhance the stability of intermediates during synthesis?

  • Low-temperature storage : -20°C for sulfonamide intermediates to prevent hydrolysis.
  • Inert atmosphere : Use of argon/nitrogen prevents oxidation of radical intermediates.
  • Stabilizing ligands : Chelating ligands (e.g., bipyridine) improve metal-complex stability in Pd-catalyzed steps .

Q. How does the methoxy group affect regioselectivity in heteroarylation reactions?

The methoxy group acts as an ortho/para director, favoring substitution at the 2- and 6-positions of the pyridine ring. Steric hindrance from the trifluoromethyl group further biases reactivity toward the less hindered site. Computational modeling (DFT) can predict preferred attack sites .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Continuous flow systems : Improve heat/mass transfer for exothermic reactions.
  • Catalyst recycling : Immobilized Pd catalysts reduce costs.
  • In-line analytics : Real-time monitoring via Raman spectroscopy detects side reactions early .

Q. How to address solubility issues in polar aprotic solvents?

Co-solvents like DMSO (10–20% v/v) enhance solubility in THF or acetonitrile. Sonication or microwave-assisted heating can also disrupt crystalline aggregates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate
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Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.